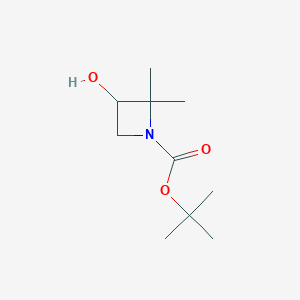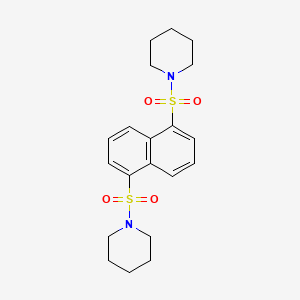
1,5-Bis(piperidin-1-ylsulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Crystal Structure and RORc Inhibition
A study on a structurally similar compound, (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, revealed insights into its crystal structure and potential as a RORc inhibitor. The research highlighted the importance of intra and intermolecular interactions in stabilizing the crystal structure and suggested its biological activity against the human RORc protein through molecular docking studies, indicating potential applications in therapeutic research (R. V. & R. C., 2021).
Intramolecular Hydrogen Bonding
Another study focused on naphthalene derivatives, including 1,8-di(piperidin-1-yl)naphthalene, to understand the structural consequences of protonation on proton accepting properties and intramolecular hydrogen bonding. This research provides a foundation for the design of novel compounds with tailored basicity and hydrogen bonding characteristics for various scientific applications (V. Ozeryanskii et al., 2008).
Conducting Polymers
Research on derivatized bis(pyrrol-2-yl) arylenes, including 2,6-bis(pyrrol-2-yl)naphthalene, demonstrates the potential of these compounds in the synthesis of conducting polymers. These polymers exhibit low oxidation potentials and stability in their conducting form, indicating applications in electronics and materials science (G. Sotzing et al., 1996).
Ionic Liquid Properties
A study on piperidinium ionic liquids examines their solvent properties, contributing to the understanding of their polarity, hydrogen-bonding capabilities, and dipolarity/polarizability. Such insights are valuable for applications requiring specific solvent characteristics, such as in chemical synthesis and separation processes (Jong‐Min Lee, 2011).
Organic Light-Emitting Materials
Investigation into 1,5-naphthylenediamine derivatives for their application as organic blue light-emitting materials highlights the potential of these compounds in the development of display technologies. The study presents a novel compound exhibiting high glass transition temperature and promising light-emission properties (Y. Qiu et al., 2002).
properties
IUPAC Name |
1-(5-piperidin-1-ylsulfonylnaphthalen-1-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c23-27(24,21-13-3-1-4-14-21)19-11-7-10-18-17(19)9-8-12-20(18)28(25,26)22-15-5-2-6-16-22/h7-12H,1-6,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDYACZQFHGXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(piperidin-1-ylsulfonyl)naphthalene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(3-chlorophenyl)urea](/img/structure/B2359949.png)
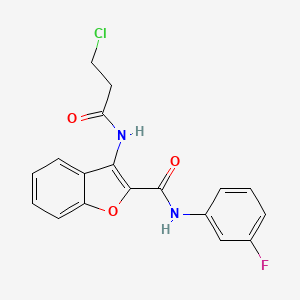
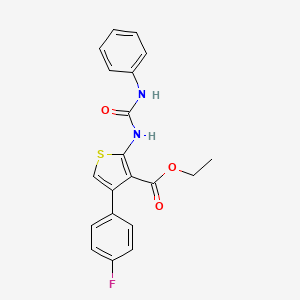
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2359953.png)
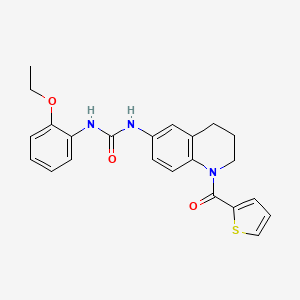
![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)
![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)
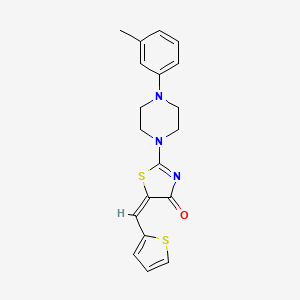
![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
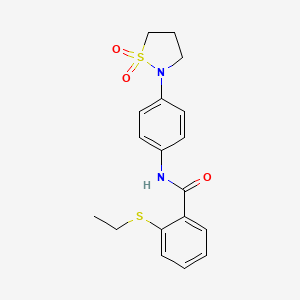
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
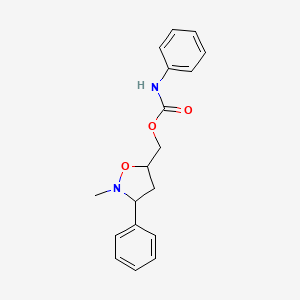
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
